![molecular formula C18H19BrN4O5S B2661567 N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 868981-02-6](/img/structure/B2661567.png)
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide
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Description
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H19BrN4O5S and its molecular weight is 483.34. The purity is usually 95%.
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Scientific Research Applications
Anti-Fibrosis Activity
The pyrimidine moiety in this compound has been employed in designing privileged structures with potential biological activities. Specifically, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Notably, fourteen compounds demonstrated better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited the best activities, with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .
Crystal Structure Insights
The crystal structure of this compound reveals that the 1,3-oxazolidine ring adopts an envelope conformation, with the N atom in an endo position. The oxazolidine ring’s mean plane forms dihedral angles with the 4-bromophenol and 1,3,5-trimethylbenzene rings. Such structural insights can inform further studies on its properties and interactions .
Additional Research Areas
While the above sections highlight specific applications, it’s worth noting that pyrimidine derivatives, including this compound, have been investigated in various other fields, such as antimicrobial, antiviral, antitumor, and antifibrotic activities. Researchers continue to explore their potential in drug discovery and medicinal chemistry .
properties
IUPAC Name |
N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O5S/c19-14-1-3-15(4-2-14)29(26,27)23-9-10-28-16(23)12-22-18(25)17(24)21-11-13-5-7-20-8-6-13/h1-8,16H,9-12H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYIBSXDPNZJRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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